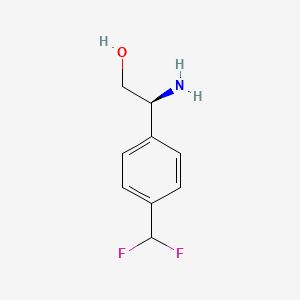

(S)-2-amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol

CAS No.:

Cat. No.: VC17388979

Molecular Formula: C9H11F2NO

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11F2NO |

|---|---|

| Molecular Weight | 187.19 g/mol |

| IUPAC Name | (2S)-2-amino-2-[4-(difluoromethyl)phenyl]ethanol |

| Standard InChI | InChI=1S/C9H11F2NO/c10-9(11)7-3-1-6(2-4-7)8(12)5-13/h1-4,8-9,13H,5,12H2/t8-/m1/s1 |

| Standard InChI Key | PSQYWGCPMAQXAX-MRVPVSSYSA-N |

| Isomeric SMILES | C1=CC(=CC=C1[C@@H](CO)N)C(F)F |

| Canonical SMILES | C1=CC(=CC=C1C(CO)N)C(F)F |

Introduction

(S)-2-amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol is a chiral organic compound with a molecular formula of C₉H₁₁F₂NO and a molecular weight of 187.19 g/mol . This compound is a derivative of ethanol, featuring an amino group and a difluoromethyl-substituted phenyl ring attached to the same carbon atom. The compound's structure and properties make it an interesting subject for various chemical and biological studies.

Chemical Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁F₂NO |

| Molecular Weight | 187.19 g/mol |

| PubChem CID | 55278866 |

| CAS Number | 1213470-78-0 |

| SMILES | C1=CC(=CC=C1C@@HN)C(F)F |

| InChIKey | PSQYWGCPMAQXAX-MRVPVSSYSA-N |

Synthesis and Derivatives

The synthesis of (S)-2-amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol typically involves asymmetric synthesis methods to achieve the desired chirality. One common approach is through the use of chiral catalysts or biocatalysts to ensure high enantiomeric purity. The hydrochloride salt of this compound, (S)-2-amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol hydrochloride, is also available and has a molecular weight of 223.65 g/mol .

Synthesis Methods

-

Asymmetric Synthesis: This method involves using chiral catalysts to selectively produce the (S)-enantiomer.

-

Biocatalytic Methods: Enzymes can be used to catalyze reactions that yield high enantiomeric excess of the desired enantiomer.

Biological and Chemical Applications

(S)-2-amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol and its derivatives are of interest in pharmaceutical and chemical research due to their potential biological activities. The compound's structure suggests it could interact with various biological targets, although specific applications are not widely documented in the literature.

Availability and Commercial Sources

This compound and its hydrochloride salt are available from chemical suppliers. For instance, (S)-2-amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol hydrochloride is sold with a purity of 95% HPLC by certain chemical companies .

Commercial Sources Table

| Supplier | Product | Purity |

|---|---|---|

| 百灵威化学 | (S)-2-amino-2-(4-(difluoromethyl)phenyl)ethan-1-ol hydrochloride | 95% HPLC |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume